Enloplatin

Übersicht

Beschreibung

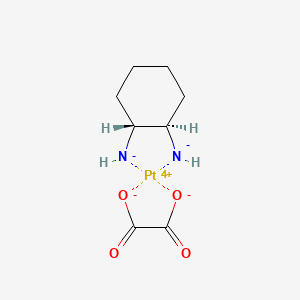

Platinum-based antitumor agents, including cisplatin and its derivatives, have been central to chemotherapy for various cancers. The discovery of cisplatin's cytotoxicity in the 1960s led to the development of numerous platinum compounds aiming at improving efficacy and reducing toxicity. These compounds interact with DNA to form adducts, leading to apoptosis in cancer cells. Understanding the molecular structure, synthesis, and chemical properties of these compounds is crucial for developing new drugs with better therapeutic profiles.

Synthesis Analysis

The synthesis of platinum antitumor agents often involves complex reactions that yield various platinum compounds, including cisplatin and its analogues. The microscale synthesis of [13N]cisplatin from cyclotron-produced [13N]ammonia demonstrates the sophisticated approaches taken to produce these compounds, optimizing conditions such as temperature, reaction time, and reactant ratios for efficiency and purity (de Spiegeleer et al., 1986).

Molecular Structure Analysis

The molecular structure of platinum-DNA adducts has been extensively studied to understand the mechanism of action of these drugs. For instance, the crystal structure of a double-stranded DNA containing a cisplatin interstrand cross-link provides insights into how these compounds interact with DNA at the molecular level, revealing specific distortions and hydration patterns at the platinated sites (Coste et al., 1999).

Chemical Reactions and Properties

Cisplatin and its analogues undergo specific chemical reactions with DNA, forming intrastrand and interstrand cross-links that are crucial for their cytotoxic effects. These interactions lead to DNA damage and apoptosis in cancer cells. The reactivity of these compounds with DNA and other molecules is influenced by their chemical properties, such as the ability to form stable complexes with DNA nucleotides and the kinetics of these reactions (Navarro et al., 1998).

Physical Properties Analysis

The physical properties of platinum compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure and the presence of various ligands. These properties are critical for the drug's pharmacokinetics and pharmacodynamics, affecting its absorption, distribution, metabolism, and excretion in the body. For example, the encapsulation of oxaliplatin in cucurbit[7]uril enhances the stability of the drug, indicating the importance of physical properties in the drug's effectiveness and side effects (Jeon et al., 2005).

Chemical Properties Analysis

The chemical properties of cisplatin and its analogues, such as redox behavior, coordination chemistry, and reactivity towards nucleophiles, underpin their interaction with biological molecules. These properties determine the drugs' mechanism of action, specifically their ability to form covalent bonds with DNA, leading to the formation of DNA adducts that trigger cell death in cancer cells. Understanding these chemical properties is essential for designing new platinum compounds with improved therapeutic profiles (Siddik, 2003).

Wissenschaftliche Forschungsanwendungen

Enloplatin in Ovarian Carcinoma : A study on 18 patients with platinum-refractory ovarian cancer revealed that enloplatin, administered as an intravenous infusion every 21 days, led to one partial response. The median survival was 9.4 months, with neutropenia being the dose-limiting toxicity. The pharmacokinetics of enloplatin were found to be similar to that of carboplatin (Kudelka et al., 1997).

Analytical Methods for Enloplatin : Analytical methods were developed for determining enloplatin in various biological fluids. This was crucial for supporting pharmacokinetic studies in humans, dogs, and rats (Amorusi et al., 1994).

Anticancer Metal-based Drugs : Another study discussed the importance of metal-based drugs like cisplatin, of which enloplatin is an analogue, in cancer therapy. The paper highlighted the mechanisms of action of these drugs and their evolution to counteract resistance and toxicity (Hannon, 2007).

Mechanisms of Resistance and Toxicity : The mechanisms of resistance and toxicity associated with platinating agents, including drugs like enloplatin, were explored. This research is vital for understanding how cancer cells develop resistance to these drugs and how to manage their toxic side effects (Rabik & Dolan, 2007).

Cisplatin Analogues in Development : Enloplatin, as a cisplatin analogue, was part of a larger group of compounds developed to enhance the therapeutic index of cisplatin. This study discussed various cisplatin analogues, including enloplatin, and their potential in cancer therapy (Weiss & Christian, 1993).

Safety And Hazards

Like zeniplatin and carboplatin, use of Enloplatin causes manageable nephrotoxicity, no significant neurotoxicity or ototoxicity, and dose-limiting myelosuppression1.

Zukünftige Richtungen

The future of Enloplatin and similar compounds lies in the development of new metal-based compounds and nonclassical platinum complexes whose mechanism of action is distinct from known drugs such as cisplatin3. The concept of selective targeting remains the hope of the future in developing therapeutics that would selectively target cancer cells and leave healthy cells unharmed3.

Eigenschaften

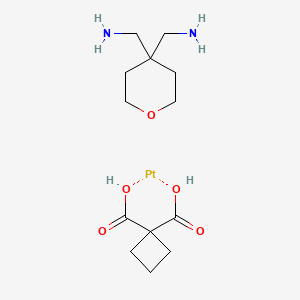

IUPAC Name |

[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYYEDWZHRMBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6918028 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)